2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic molecule. It contains a benzothieno[2,3-d]pyrimidin core, which is a bicyclic structure consisting of a benzene ring fused to a thieno[2,3-d]pyrimidin ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a chlorophenyl group, a hexahydrobenzothieno[2,3-d]pyrimidin ring, and a sulfanylacetamide group . Further analysis would require more specific data such as NMR or X-ray crystallography results.Scientific Research Applications
Crystallography and Molecular Structure
Research on compounds structurally related to 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has provided insights into their crystal structures and molecular conformations. For instance, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide revealed a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring by various degrees (Subasri et al., 2017). This inclination and the presence of intramolecular N—H⋯N hydrogen bonds stabilize the folded conformation, highlighting the compound's potential for further exploration in structural chemistry and material science applications.
Synthetic Chemistry and Molecular Interactions
The synthesis and characterization of related compounds have been a significant area of research. One study focused on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the formation of pyridin-2(1H)-ones with a divalent sulfur atom bonded to a heterocyclic ring (Savchenko et al., 2020). This work demonstrates the compound's utility in synthesizing novel heterocyclic structures, which could have implications in developing new pharmaceuticals and materials.
Vibrational Spectroscopy and Quantum Computational Analysis
Vibrational spectroscopic studies and quantum computational approaches have been applied to similar compounds to obtain their vibrational signatures and understand their stereo-electronic interactions. For example, the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide was characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy, comparing results generated by ab initio calculations (Jenepha Mary et al., 2022). This research provides a deeper understanding of the compound's molecular vibrations and electronic interactions, which could inform its applications in drug design and materials science.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-10-5-7-11(8-6-10)22-17(24)15-12-3-1-2-4-13(12)26-16(15)21-18(22)25-9-14(20)23/h5-8H,1-4,9H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOVHJCXAQZWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.